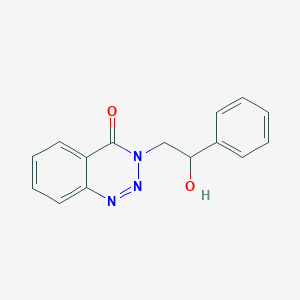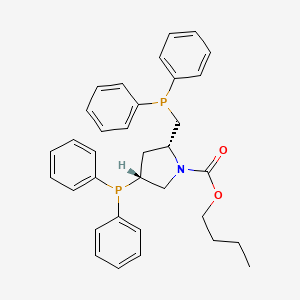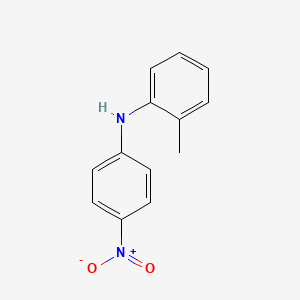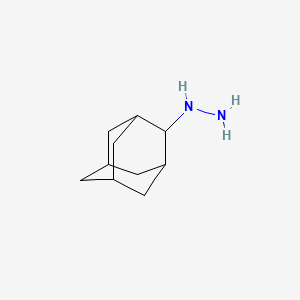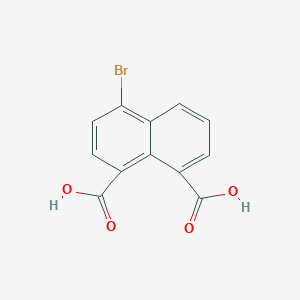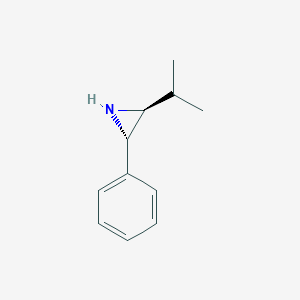
rac-(2R,3R)-2-phenyl-3-(propan-2-yl)aziridine,trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(2R,3R)-2-phenyl-3-(propan-2-yl)aziridine,trans is a chiral aziridine compound characterized by the presence of a phenyl group and an isopropyl group attached to the aziridine ring. Aziridines are three-membered nitrogen-containing heterocycles that are known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3R)-2-phenyl-3-(propan-2-yl)aziridine,trans typically involves the reaction of a suitable precursor with an aziridination reagent. One common method is the reaction of a chiral amine with a halogenated precursor under basic conditions to form the aziridine ring. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral catalysts and ligands can also enhance the enantioselectivity of the reaction, making it more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,3R)-2-phenyl-3-(propan-2-yl)aziridine,trans can undergo various types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines or other nitrogen-containing heterocycles.
Reduction: Reduction of the aziridine ring can lead to the formation of amines.
Substitution: The strained ring structure makes aziridines susceptible to nucleophilic attack, leading to ring-opening reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under mild conditions to open the aziridine ring.
Major Products Formed
Oxidation: Oxaziridines and other nitrogen-containing heterocycles.
Reduction: Primary and secondary amines.
Substitution: Various substituted amines, alcohols, and thiols.
Scientific Research Applications
rac-(2R,3R)-2-phenyl-3-(propan-2-yl)aziridine,trans has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of rac-(2R,3R)-2-phenyl-3-(propan-2-yl)aziridine,trans involves its high reactivity due to the strained three-membered ring. The aziridine ring can undergo nucleophilic attack, leading to ring-opening reactions that form new bonds and functional groups. This reactivity makes it a valuable intermediate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2,3-Diphenyl-1-(propan-2-yl)aziridine: Similar in structure but with an additional phenyl group.
(2S,3S)-2-(Hydroxymethyl)-N-isopropyl-3-phenyl-1-(3,3,3-trifluoropropyl)-1,6-diazaspiro[3.3]heptane-6-carboxamide: Contains additional functional groups and a more complex structure.
Uniqueness
rac-(2R,3R)-2-phenyl-3-(propan-2-yl)aziridine,trans is unique due to its specific stereochemistry and the presence of both phenyl and isopropyl groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for the synthesis of chiral molecules and complex organic structures.
Properties
CAS No. |
73475-45-3 |
|---|---|
Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
(2S,3S)-2-phenyl-3-propan-2-ylaziridine |
InChI |
InChI=1S/C11H15N/c1-8(2)10-11(12-10)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/t10-,11-/m0/s1 |
InChI Key |
FBPLCKGWKGGAQI-QWRGUYRKSA-N |
SMILES |
CC(C)C1C(N1)C2=CC=CC=C2 |
Isomeric SMILES |
CC(C)[C@H]1[C@@H](N1)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)C1C(N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,3-Bis[(E)-naphthalen-1-ylmethylideneamino]urea](/img/structure/B1660153.png)
![2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]acetaldehyde](/img/structure/B1660154.png)
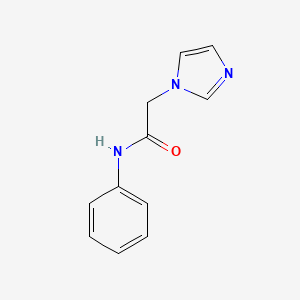
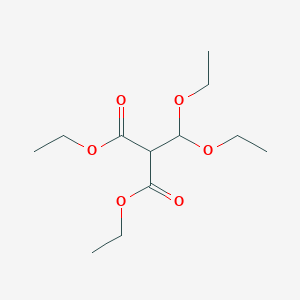
![1-{1-[(Furan-2-yl)methyl]pyrrolidin-2-yl}methanamine](/img/structure/B1660159.png)
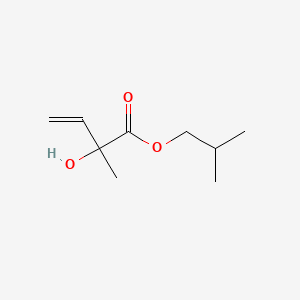
![2-[[Benzyl(2-hydroxyethyl)amino]methyl]pyridin-3-ol](/img/structure/B1660162.png)
